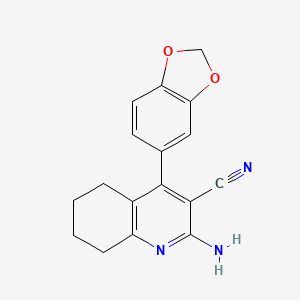

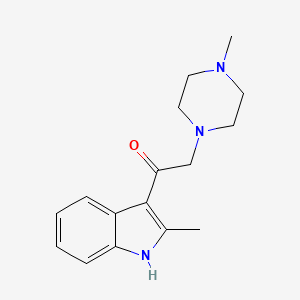

2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline derivatives are important in the realm of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry. The compound falls under this category, with interest in its synthesis, structure, and properties derived from its potential applications.

Synthesis Analysis

The synthesis of quinoline derivatives can involve various methods, including condensation reactions, ring-opening reactions, and nucleophilic attacks. For instance, a novel quinoline derivative was synthesized through a condensation reaction between 2,4-diaminoquinoline-4-carbonitrile and picric acid in methanol, indicating the versatility in synthesizing such compounds (Al-Ahmary et al., 2018). Another method involves the ring-opening of cyclopropane rings followed by a nucleophilic attack, showcasing the complexity and diversity in synthetic approaches (Porashar et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives often utilizes computational methods such as density functional theory (DFT) to assess stability, geometric structures, and electronic properties. Studies reveal insights into the stability of these compounds based on hydrogen bonding and charge transfer interactions, highlighting the significance of molecular electrostatic potential in understanding their behavior (Al-Ahmary et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, including cyclocondensation and cross-recyclization, leading to a wide array of structural motifs. These reactions not only extend the chemical diversity of quinoline derivatives but also enhance their potential application scope. For example, cross-recyclization reactions have been employed to synthesize 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles, showcasing the chemical reactivity of these compounds (Dyachenko & Dyachenko, 2008).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the practical applications of quinoline derivatives. These properties can be influenced by the molecular structure and substituents, affecting their processability and application in various domains.

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, such as acidity/basicity, electrophilicity, and nucleophilicity, which are pivotal in their reactivity and biological activity. Computational studies often provide insights into these properties through parameters such as electronegativity, hardness, and electrophilicity index, which are derived from HOMO and LUMO energies (Al-Ahmary et al., 2018).

Applications De Recherche Scientifique

Photovoltaic Properties and Organic Electronics

Research on quinoline derivatives like 4H-pyrano[3,2-c]quinoline has explored their potential in photovoltaic applications and organic electronics. The thermal evaporation technique used for film deposition and the investigation of electrical properties underlines their suitability in photodiode fabrication due to their photovoltaic behavior under illumination, indicating a potential for renewable energy technologies and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial and Antiproliferative Activities

Quinoline derivatives have also been studied for their antimicrobial and antiproliferative activities, presenting a promising avenue for the development of new therapeutic agents. A study on novel synthesized 6‐(quinolin‐2‐ylthio) pyridine derivatives demonstrated significant antimicrobial activity and potent cytotoxic activity against cancer cell lines, offering insights into their potential as multifaceted biomedical agents (Nafie, Mahgoub, & Amer, 2020).

Synthetic Methodologies and Chemical Reactivity

The synthesis and characterization of quinoline and quinoxaline derivatives have been a focus of research to explore their chemical reactivity and potential applications. One study detailed a chemoselective synthesis of arylated benzo[h]quinolines, showcasing advanced methodologies for constructing complex molecular architectures, which could be pivotal in the development of novel compounds for various scientific applications (Singh et al., 2014).

Propriétés

IUPAC Name |

2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c18-8-12-16(10-5-6-14-15(7-10)22-9-21-14)11-3-1-2-4-13(11)20-17(12)19/h5-7H,1-4,9H2,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHNDQCQIVHZLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)

![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)

![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)

![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)

![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)

![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)